2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide
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Overview
Description
2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a chlorophenyl group, an imidazo[1,2-a]pyrimidine moiety, and a methoxyphenyl group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide typically involves multistep reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and 2-methoxyacetophenone to form an intermediate chalcone. This intermediate then undergoes cyclization with 2-aminopyrimidine under acidic conditions to yield the imidazo[1,2-a]pyrimidine core. Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazo[1,2-a]pyrimidine core is known to interact with various biological pathways, including those involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their antiviral and antibacterial activities.
Benzimidazole derivatives: Widely studied for their anticancer and antimicrobial properties.
Pyrimidine derivatives: Commonly used in the development of pharmaceuticals due to their diverse biological activities.
Uniqueness
2-(4-Chlorophenyl)-N~1~-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer a broad spectrum of reactivity and potential applications. Its imidazo[1,2-a]pyrimidine core is particularly noteworthy for its ability to interact with various biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C21H17ClN4O2 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-28-19-8-5-15(18-13-26-10-2-9-23-21(26)25-18)12-17(19)24-20(27)11-14-3-6-16(22)7-4-14/h2-10,12-13H,11H2,1H3,(H,24,27) |
InChI Key |
RQBDRMVIAMPBDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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